4-(4-Propylphenyl)-1,3-thiazol-2-amine 4-(4-Propylphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 350997-71-6
VCID: VC1988439
InChI: InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14)
SMILES: CCCC1=CC=C(C=C1)C2=CSC(=N2)N
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol

4-(4-Propylphenyl)-1,3-thiazol-2-amine

CAS No.: 350997-71-6

Cat. No.: VC1988439

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Propylphenyl)-1,3-thiazol-2-amine - 350997-71-6

Specification

CAS No. 350997-71-6
Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
IUPAC Name 4-(4-propylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14)
Standard InChI Key MWWKFIPFFAXPGN-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C2=CSC(=N2)N
Canonical SMILES CCCC1=CC=C(C=C1)C2=CSC(=N2)N

Introduction

Chemical Structure and Properties

4-(4-Propylphenyl)-1,3-thiazol-2-amine is an organic compound characterized by its thiazole ring substituted with both an amino group and a propylphenyl moiety. The thiazole heterocycle, containing both sulfur and nitrogen atoms in a five-membered ring, contributes significantly to the compound's reactivity and biological potential .

The compound possesses the following physical and chemical properties:

Table 1: Physical and Chemical Properties of 4-(4-Propylphenyl)-1,3-thiazol-2-amine

PropertyValue
CAS Number350997-71-6
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight218.32 g/mol
SMILES NotationCCCC1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14)
InChIKeyMWWKFIPFFAXPGN-UHFFFAOYSA-N

The structural features of this compound include:

  • A thiazole ring with an amino group at the 2-position, creating a 2-aminothiazole functionality

  • A 4-propylphenyl group attached to the thiazole ring at the 4-position

  • The propyl chain on the phenyl group, which enhances hydrophobicity and potentially influences bioavailability

The presence of the propylphenyl group significantly influences the compound's physical properties, particularly its hydrophobic characteristics, which directly affect its solubility profile and interactions with biological membranes . These structural elements collectively contribute to the compound's potential biological activities and pharmaceutical applications.

Synthesis and Preparation Methods

The synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine typically follows established protocols for thiazole derivatives. Based on literature for similar compounds, several viable synthetic routes can be identified.

Hantzsch Thiazole Synthesis

The most common approach utilizes the Hantzsch thiazole synthesis methodology, which involves the reaction of α-haloketones with thiourea or thioamides. For 4-phenyl-1,3-thiazol-2-amines generally, the synthesis follows this pathway:

  • Reaction of arylketones with thiourea (1:2 ratio) in the presence of iodine (4 equivalents)

  • Heating the mixture for approximately 4 hours

  • Addition of hot water followed by cooling to room temperature

  • Washing with ethyl ether to remove residual iodine

  • Neutralization of the water phase with ammonium hydroxide

  • Isolation of the solid by filtration under reduced pressure

  • Purification through crystallization from an ethanol:water (4:1) solution

For the specific synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine, 4-propylacetophenone would serve as the starting material, reacting with thiourea under the conditions described above.

Alternative Synthetic Approaches

Alternative synthetic routes may include:

  • Reaction of α-bromoacetophenones with thiourea derivatives

  • Cyclization of thiourea with appropriately substituted α-haloketones

  • Microwave-assisted synthesis, which can significantly reduce reaction time and improve yields

The selection of a particular synthetic method depends on factors such as desired yield, available starting materials, and scaling requirements.

Biological ActivityPotential MechanismsRelated Structural Classes
AnticancerTubulin polymerization inhibition, Cell cycle arrestN,4-diaryl-1,3-thiazol-2-amines
AntiparasiticLeishmania inhibition4-phenyl-1,3-thiazol-2-amines
AntimicrobialCell wall/membrane disruptionThiazole derivatives
AnticonvulsantIon channel modulation2-aminothiazoles

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(4-Propylphenyl)-1,3-thiazol-2-amine and related compounds is crucial for optimizing their biological activities and developing more effective derivatives.

Key Structural Features Influencing Activity

Several structural elements significantly impact the biological properties of thiazole derivatives:

  • The 2-amino substituent on the thiazole ring contributes to hydrogen bonding interactions with potential biological targets

  • The 4-phenyl substituent provides hydrophobic interactions and influences the molecule's orientation within binding pockets

  • The propyl chain on the phenyl ring affects lipophilicity and may enhance membrane permeability

Molecular Docking Studies

Molecular docking studies with related thiazole derivatives have provided insights into their potential interactions with various protein targets. For instance, N,4-diaryl-1,3-thiazole-2-amines have been shown to bind to the colchicine binding site of tubulin . Specific interactions observed include:

  • Hydrophobic interactions with amino acid residues in the binding pocket

  • Hydrogen bonding between the thiol group of Cys β241 and the nitrogen atom of the amino linker

  • Additional interactions between methoxy oxygen atoms and surrounding residues

Similar binding modes might be expected for 4-(4-Propylphenyl)-1,3-thiazol-2-amine, though specific studies are needed to confirm this hypothesis.

Safety ParameterClassification/Recommendation
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary MeasuresP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338
Storage RecommendationsStore in cool, dry place; Keep container tightly closed
Transport ClassificationNot classified as hazardous material for transport

Research Applications and Future Directions

4-(4-Propylphenyl)-1,3-thiazol-2-amine represents a promising scaffold for various research applications, particularly in medicinal chemistry and drug discovery.

Current Research Applications

Current applications of this and structurally similar compounds include:

  • Lead compound identification in drug discovery programs

  • Structural templates for developing more potent and selective therapeutic agents

  • Probes for studying biological mechanisms, particularly those involving tubulin dynamics

Structure Optimization Strategies

Several approaches can be employed to optimize the structure of 4-(4-Propylphenyl)-1,3-thiazol-2-amine for specific applications:

  • Modification of the propyl chain length to adjust lipophilicity

  • Introduction of additional functional groups on the phenyl ring to enhance target interactions

  • Derivatization of the 2-amino group to create more complex structures with potentially improved properties

Future Research Directions

Future research on 4-(4-Propylphenyl)-1,3-thiazol-2-amine might explore:

  • Comprehensive biological screening against diverse targets to identify novel activities

  • Detailed structure-activity relationship studies to optimize potency and selectivity

  • Development of improved synthetic methods for large-scale production

  • Investigation of potential synergistic effects with established therapeutic agents

Research exploring the potential of 4-phenylthiazol-2-amine derivatives as anti-breast cancer agents, using molecular docking to assess binding to estrogen receptor-α protein targets, suggests promising directions for compounds of this structural class . Similar approaches could be applied to 4-(4-Propylphenyl)-1,3-thiazol-2-amine to explore its potential across diverse therapeutic areas.

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